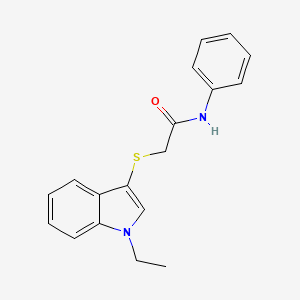

2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-(1-ethylindol-3-yl)sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-2-20-12-17(15-10-6-7-11-16(15)20)22-13-18(21)19-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVORHLVFJNBQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylindole-3-thiol with N-phenylacetyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of greener chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the phenylacetamide moiety, using reducing agents like lithium aluminum hydride.

Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Applications

The compound has shown significant promise as an antiviral agent, particularly against respiratory syncytial virus (RSV) and influenza A virus (IAV). Research indicates that it operates as a dual inhibitor, effectively targeting key viral proteins involved in replication.

Efficacy

- Studies have reported low micromolar to sub-micromolar effective concentrations (EC50), indicating potent antiviral properties with lower cytotoxicity compared to established antiviral drugs such as ribavirin.

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro and in vivo studies. It has demonstrated efficacy against several cancer types, including ovarian cancer.

Research Findings

- In animal models, related indole derivatives have shown significant tumor size reduction, highlighting the compound's potential as a chemotherapeutic agent .

Anti-inflammatory Properties

In addition to its antiviral and anticancer applications, 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide exhibits anti-inflammatory effects by modulating inflammatory pathways.

Antiviral Activity Against SARS-CoV-2

A recent study evaluated a library of compounds similar to 2-((1H-indol-3-yl)thio)-N-phenylacetamide against SARS-CoV-2 RNA-dependent RNA polymerase. Several compounds exhibited strong inhibition with low cytotoxicity, indicating their potential for therapeutic use against COVID-19 .

Evaluation in Cancer Models

In vivo studies using mouse models demonstrated that related indole derivatives significantly reduce tumor sizes across various cancer types through mechanisms involving apoptosis and cell cycle disruption .

Mechanism of Action

The mechanism of action of 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the replication of human respiratory syncytial virus by interfering with membrane fusion and genome replication/transcription . The indole moiety is known to interact with various biological receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

2-((1H-Indol-3-yl)sulfinyl)-N-phenylacetamide Derivatives

- Key Differences : Replacement of the thioether (-S-) with a sulfinyl (-SO-) group.

- Activity : Derivatives such as 4–49C and 1-HB-63 exhibit enhanced antiviral activity against respiratory syncytial virus (RSV) and influenza A virus (IAV). The sulfinyl group improves binding affinity to viral targets, likely due to increased polarity and hydrogen-bonding capacity .

- Mechanism : Inhibits viral replication by interfering with viral entry or fusion processes, as demonstrated in vitro and in vivo pharmacodynamic studies .

Indole-Acetamide Derivatives Lacking the Thio/Sulfinyl Moiety

2-(1H-Indol-3-yl)-N-phenylacetamide (Compound 1)

- Key Differences : Absence of the thioether linkage and ethyl substitution at the indole nitrogen.

- Activity : Evaluated for antihyperglycemic and antioxidant effects, showing moderate α-amylase inhibition and free radical scavenging activity .

- Significance : Highlights the role of the thioether group in redirecting biological activity from metabolic disorders to antiviral applications.

(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide

- Key Differences : Chiral phenylethyl group replaces the ethyl-thio-indole moiety.

- Structural Insights : Crystal data (orthorhombic P212121 symmetry) reveal intramolecular hydrogen bonds involving the acetamide carbonyl and indole NH, contributing to conformational stability .

- Applications : Serves as a chiral intermediate for synthesizing nitrogen heterocycles and alkaloids, but lacks reported antiviral activity .

Heterocyclic Variants with Pyrimidine Substitutions

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide Derivatives

- Key Differences : Pyrimidine ring replaces the indole core.

- Activity : Potent SIRT2 inhibitors with dose-dependent α-tubulin acetylation in breast cancer cells. IC50 values range from 0.5–2.0 μM .

- Mechanistic Divergence : The pyrimidine-thioacetamide scaffold shifts the target from viral proteins to epigenetic regulators, underscoring the importance of the indole moiety for antiviral specificity.

2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide

- Key Differences: Amino linker (-NH-) instead of thioether, with diarylpyrimidine substitution.

- Activity : Designed as reverse transcriptase (RT) inhibitors, targeting the NNRTI binding site of HIV-1 RT. Moderate activity (EC50 ~10–50 μM) in cellular assays .

- Structural Relevance: The amino linkage and diarylpyrimidine group enable a "horseshoe" binding conformation within the RT pocket, distinct from the indole-thioacetamide’s viral fusion inhibition .

Comparative Data Table

Biological Activity

2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide is a synthetic compound belonging to the indole derivative class, noted for its unique structural features, including an indole ring and a thioether linkage. This compound has attracted considerable attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antiviral agent against various viral infections such as respiratory syncytial virus (RSV) and influenza A virus (IAV).

Biological Activity Overview

Research indicates that 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide exhibits significant biological activities, particularly as a dual inhibitor of RSV and IAV. The compound demonstrates low micromolar to sub-micromolar effective concentrations (EC50), highlighting its potent antiviral properties. Notably, it shows lower cytotoxicity compared to established antiviral drugs like ribavirin, making it a promising candidate for further development in antiviral therapies .

The mechanism through which 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide exerts its antiviral effects involves the inhibition of key viral enzymes. Specifically, it targets RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication in both RSV and IAV. The compound's ability to modulate enzyme activity suggests potential pathways for therapeutic intervention in viral diseases .

Structure-Activity Relationship (SAR)

The structural characteristics of 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide enhance its binding affinity to viral targets while maintaining a lower toxicity profile. The compound's design as a dual inhibitor allows it to effectively target multiple viral pathways, distinguishing it from other compounds that may exhibit only singular antiviral activity .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(indol-3-thiol)-N-benzylacetamide | Structure | Antiviral against SARS-CoV |

| 2-(indolylthio)-N-(benzo[d][1,3]dioxol-5-yloxy)acetamide | Structure | Antimicrobial properties |

| N-(4-fluorophenyl)-2-(indolylthio)acetamide | Structure | Anticancer activity |

Case Studies and Research Findings

Several studies have evaluated the efficacy of 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide against various viral strains:

- Antiviral Activity Against RSV and IAV :

- Molecular Docking Studies :

- SARS-CoV-2 Inhibition :

Q & A

Q. What are the critical steps in synthesizing 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide?

The synthesis typically involves multi-step reactions: (1) Thiolation of the indole ring using a thiophenol derivative under basic conditions, (2) coupling with N-phenylacetamide via nucleophilic substitution or amidation, and (3) purification via column chromatography or recrystallization. Key parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (60–80°C for thiolation), and catalysts like triethylamine to facilitate amide bond formation .

Q. What structural features influence the compound’s reactivity?

The indole ring’s electron-rich 3-position enhances nucleophilic thiolation, while the ethyl group at the 1-position reduces steric hindrance. The thioether linkage (–S–) and N-phenylacetamide moiety contribute to hydrogen-bonding interactions, affecting solubility and biological target binding .

Q. Which analytical methods confirm the compound’s purity and structure?

Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) monitors reaction progress. Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C) confirms functional groups, while infrared (IR) spectroscopy validates amide C=O stretches (~1670 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst tuning : Triethylamine or DMAP improves amidation efficiency.

- Temperature gradients : Stepwise heating (e.g., 40°C → 80°C) minimizes side reactions. Computational models (e.g., DFT calculations) predict optimal pathways, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., pH, cell lines) or impurities. Mitigation includes:

Q. How does computational modeling enhance understanding of structure-activity relationships (SAR)?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like KRASG12C. Quantum mechanical calculations (e.g., bond dissociation energies) explain reactivity trends. Machine learning models trained on crystallographic data (e.g., PDB entries) prioritize synthetic targets .

Q. What crystallographic data are critical for elucidating solid-state properties?

Single-crystal X-ray diffraction reveals bond lengths (e.g., C–S: ~1.82 Å), angles (e.g., S–C–C: ~105°), and packing motifs. Hydrogen-bonding networks (e.g., N–H⋯O) influence stability and bioavailability. Compare with analogs (e.g., chlorophenyl derivatives) to assess substituent effects .

Methodological Considerations

Q. How to troubleshoot low yields in the final amidation step?

- Activating agents : Use EDCI/HOBt for efficient coupling.

- Moisture control : Conduct reactions under inert atmosphere (N₂/Ar).

- Byproduct removal : Acid-base extraction (e.g., 1M HCl washes) removes unreacted amines .

Q. What purification techniques are suitable for scale-up?

Q. How to validate target engagement in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.